3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one
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Overview
Description
3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one is a complex organic compound that features a benzothiazole moiety fused to a chromenone structure
Mechanism of Action
Pharmacokinetics
The compound’s efficacy in in vitro and in vivo studies suggests it has sufficient bioavailability .
Result of Action
The compound’s action results in cell apoptosis , or programmed cell death . Specifically, it induces S phase arrest, up-regulates the pro-apoptotic protein, down-regulates the anti-apoptotic protein, activates caspase-3, and subsequently induces mitochondrial dysfunction . This leads to the death of cancer cells, demonstrating its potential as an antitumor agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions One common synthetic route includes the condensation of 2-aminobenzothiazole with a suitable aldehyde to form the benzothiazole coreThe final step often involves the alkylation of the chromenone with diethylamine under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone moiety can be reduced to an alcohol.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a fluorescent probe for detecting metal ions and other analytes.
Biology: Investigated for its potential as a bioimaging agent due to its fluorescent properties.
Medicine: Studied for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of sensors and analytical tools.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol
- 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives
- 2,3-dimethylbenzo[d]thiazolium iodide
Uniqueness
3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one is unique due to its combination of a benzothiazole and chromenone moiety, which imparts distinct fluorescent properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields further highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-8-(diethylaminomethyl)-7-hydroxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-3-23(4-2)11-14-17(24)10-9-13-19(25)15(12-26-20(13)14)21-22-16-7-5-6-8-18(16)27-21/h5-10,12,24H,3-4,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUDGWBYBGYEGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.